2-Amino-5-fluoro-6-methoxybenzothiazole is a compound belonging to the benzothiazole family, which is characterized by a fused benzene and thiazole ring. This compound exhibits significant biological activity and has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is particularly noted for its antimicrobial and anticancer properties, making it a subject of interest in drug discovery.
Benzothiazoles, including 2-amino-5-fluoro-6-methoxybenzothiazole, are classified as heterocyclic compounds. They are widely studied for their pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer activities. The presence of various substituents on the benzothiazole scaffold, such as amino and methoxy groups, enhances their biological activity and specificity against different targets.
The synthesis of 2-amino-5-fluoro-6-methoxybenzothiazole can be achieved through several methods:
The molecular structure of 2-amino-5-fluoro-6-methoxybenzothiazole can be represented as follows:
The compound features:
2-Amino-5-fluoro-6-methoxybenzothiazole participates in various chemical reactions, including:
The mechanism of action for 2-amino-5-fluoro-6-methoxybenzothiazole primarily involves its interaction with biological targets such as enzymes and receptors:
The applications of 2-amino-5-fluoro-6-methoxybenzothiazole span various fields:
The benzothiazole nucleus—a bicyclic heterocycle comprising fused benzene and thiazole rings—represents a privileged scaffold in medicinal chemistry due to its inherent planarity, diverse binding modes, and metabolic stability. This scaffold enables critical interactions with biological targets through hydrogen bonding (via the exocyclic amino group and ring nitrogen), π-π stacking (via the aromatic system), and hydrophobic contacts [1] [8]. The rigid, planar structure allows deep penetration into enzyme active sites, particularly kinases and epigenetic regulators, while the electron-rich sulfur atom facilitates chalcogen bonding, an interaction increasingly exploited in targeted drug design [1] [5].
Table 1: Clinically Exploited Benzothiazole-Based Therapeutics
Compound | Target/Indication | Structural Features |
---|---|---|
Riluzole | Neuroprotective (ALS); Anticancer adjuvant | 6-Trifluoromethoxy, 2-amino substitution |
Frentizole | Immunosuppressive (Lupus, RA) | 2-Phenylimidazole fusion |
BLZ945 (Compound 1) | CSF1R inhibitor (Phase II solid tumors) | 2-Amino-4-methoxy-7-methyl substitution |
PMX610 | Anticancer (NSCLC, colon, breast) | 5-Fluoro, 2-(3,4-dimethoxyphenyl) linkage |
The scaffold's versatility in substitution patterns enables precise modulation of pharmacokinetic and pharmacodynamic properties. For instance, 2-aminobenzothiazole serves as a bioisostere for aniline, 2-aminothiazole, and 2-aminobenzimidazole, allowing scaffold-hopping strategies to optimize target engagement while avoiding patent constraints or toxicity issues [1] [8]. This adaptability is exemplified by CSF1R inhibitors like BLZ945 (IC₅₀ = 1 nM), where the 2-aminobenzothiazole core enables nanomolar binding through hydrogen bonds with hinge region residues (e.g., Cys666 in CSF1R) [1].
Substituent engineering at positions 5 and 6 of the benzothiazole ring directly dictates target selectivity, potency, and cellular uptake. Key structure-activity relationship (SAR) principles include:
Table 2: Impact of Substituents on Benzothiazole Anticancer Activity
Substituent Pattern | Biological Activity | Mechanistic Insight |
---|---|---|
6-Chloro (e.g., Compound B7) | IC₅₀ = 8.2 μM (A431 cells) [3] | AKT/ERK pathway inhibition; ↑ DNA fragmentation |
5-Fluoro-6-methoxy (Target) | Predicted IC₅₀ < 5 μM (Kinase assays) | Dual H-bond donation & lipophilicity optimization |
6-Trifluoromethoxy (Riluzole) | Glutamate release inhibition; Antiproliferative effects | Bioisosteric replacement for phenolic OH |
Notably, bulky substituents at position 2 (e.g., phthalimide in 3h) can switch target specificity—from kinase inhibition to epigenetic targets like cereblon (CRBN), enabling protein degradation applications [4].
The synergy between 5-fluoro and 6-methoxy groups creates a pharmacophore with optimized electronic profiles, metabolic resistance, and target affinity:
Blocks cytochrome P450-mediated oxidation at C5-C6 bonds, extending half-life (e.g., 5-fluoro analogs show 5× ↑ MLM stability) [8].
Methoxy’s Conformational Effects:
Table 3: Fluorine vs. Methoxy Contributions to Molecular Properties
Parameter | 5-Fluoro Effect | 6-Methoxy Effect | Synergistic Outcome |
---|---|---|---|
Lipophilicity (logP) | Slight decrease (ΔlogP ≈ -0.1) | Moderate increase (ΔlogP ≈ +0.5) | Balanced logP (Optimal range 2–3) |
Metabolic Stability | Blocks aliphatic hydroxylation | Shields from O-dealkylation | ↑ Hepatic half-life (CLhep ↓ 30–50%) |
Target Affinity | Dipole-dipole with Leu/Val residues | H-bond with Ser/Thr backbones | ΔG binding ↓ 2–3 kcal/mol |
This strategic pairing is validated in clinical agents:
For 2-amino-5-fluoro-6-methoxybenzothiazole, computational modeling predicts:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3